8-Fluoro-2,6-dimethyl-5-nitroquinoline
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Overview
Description
8-Fluoro-2,6-dimethyl-5-nitroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2,6-dimethyl-5-nitroquinoline typically involves the introduction of fluorine and nitro groups into the quinoline ring. Common synthetic routes include:
Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring through cyclization of appropriate precursors.
Direct Fluorination:
Nucleophilic Substitution: Fluorine atoms can be introduced by nucleophilic substitution of halogen atoms or diaza groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and sustainable methods, such as microwave and ultraviolet irradiation-promoted synthesis, is also being explored .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,6-dimethyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-2,6-dimethyl-5-nitroquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-2,6-dimethyl-5-nitroquinoline involves its interaction with biological targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to inhibit enzymes by forming strong interactions with active sites. The nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-5-nitroquinoline: Similar in structure but lacks the dimethyl groups.
6-Fluoroquinoline: Lacks the nitro and dimethyl groups.
5,8-Difluoroquinoline: Contains an additional fluorine atom.
Uniqueness
8-Fluoro-2,6-dimethyl-5-nitroquinoline is unique due to the presence of both fluorine and nitro groups, which enhance its biological activity and chemical stability. The dimethyl groups further modify its properties, making it distinct from other fluorinated quinolines .
Properties
Molecular Formula |
C11H9FN2O2 |
---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
8-fluoro-2,6-dimethyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9FN2O2/c1-6-5-9(12)10-8(11(6)14(15)16)4-3-7(2)13-10/h3-5H,1-2H3 |
InChI Key |
JJZYVQPQKKZXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2C=C1)[N+](=O)[O-])C)F |
Origin of Product |
United States |
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